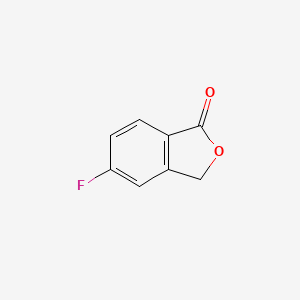

5-Fluoroisobenzofuran-1(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDJJBAMSYLYQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)F)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60548958 | |

| Record name | 5-Fluoro-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-85-6 | |

| Record name | 5-Fluoro-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 5-Fluoroisobenzofuran-1(3H)-one (CAS 700-85-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroisobenzofuran-1(3H)-one, also known as 5-fluorophthalide, is a fluorinated heterocyclic organic compound. Its structure is based on the isobenzofuranone core, with a fluorine atom substituted at the 5-position. This compound serves as a crucial building block in medicinal chemistry and drug development. The incorporation of a fluorine atom can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules, such as metabolic stability and binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 700-85-6 | [2][3] |

| Molecular Formula | C₈H₅FO₂ | [2][3][4] |

| Molecular Weight | 152.12 g/mol | [1][3] |

| Appearance | Solid | [2][4] |

| Melting Point | 118-119 °C | [2][3] |

| Boiling Point | 322.7 ± 42.0 °C at 760 mmHg | [2][3] |

| Density | 1.4 ± 0.1 g/cm³ | --- |

| InChI Key | KKDJJBAMSYLYQS-UHFFFAOYSA-N | [2][4] |

| SMILES | O=C1OCC2=CC(F)=CC=C21 | --- |

Synthesis

General Experimental Protocol (Hypothetical)

Reaction: Reduction of 4-Fluorophthalic Anhydride

-

Reaction Setup: A solution of 4-fluorophthalic anhydride (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reducing Agent: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the solution at a controlled temperature (e.g., 0 °C).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is quenched by the slow addition of an acidic solution (e.g., dilute HCl). The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Role in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly selective serotonin reuptake inhibitors (SSRIs). Its fluorinated phthalide structure is a common scaffold in the design of novel CNS agents.

Application in the Synthesis of Citalopram Analogs

Citalopram is a well-known SSRI used in the treatment of depression. This compound can be utilized as a starting material for the synthesis of analogs of citalopram, where the fluorine substitution can modulate the drug's activity and pharmacokinetic profile.

The following diagram illustrates the logical relationship from the starting material to the biological action of a hypothetical citalopram analog.

Caption: Logical pathway from intermediate to therapeutic action.

Safety Information

Based on available data, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.[3] Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable fluorinated building block with significant potential in the development of new pharmaceuticals, particularly for central nervous system disorders. Its physicochemical properties are well-defined, and while specific synthetic protocols are proprietary, a general understanding of its synthesis from commercially available precursors is established. The primary utility of this compound lies in its role as a key intermediate, where the introduction of a fluorine atom can impart desirable properties to the final active pharmaceutical ingredient. Further research into the synthesis and application of this and related fluorinated phthalides is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. 5-Fluoro-1,3-isobenzofurandione | 319-03-9 [chemicalbook.com]

- 2. Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characterization of 5-Fluorophthalide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 5-fluorophthalide and the detailed experimental methodologies required for their determination. While specific experimental data for 5-fluorophthalide is not extensively available in public literature, this document outlines the necessary protocols and expected spectroscopic features to enable its full characterization. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and development of novel fluorinated compounds.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. These properties influence its stability, solubility, bioavailability, and interaction with biological systems. The key properties for 5-fluorophthalide are summarized below.

Table 1: Summary of Physicochemical Data for 5-Fluorophthalide

| Property | Data | Source/Method |

| Molecular Formula | C₈H₅FO₂ | Calculated |

| Molecular Weight | 152.12 g/mol | Calculated |

| CAS Number | Not Assigned | N/A |

| Melting Point | To be determined | See Protocol 2.1 |

| Boiling Point | To be determined | N/A |

| Solubility | To be determined | See Protocol 2.2 |

Note: Data for isomers such as 7-fluorophthalide show a melting point in the range of 164-166 °C, which may serve as a preliminary estimate.[1]

Experimental Protocols

Accurate and reproducible experimental data are critical. The following sections provide detailed protocols for the determination of the core physicochemical properties of 5-fluorophthalide.

The melting point is a crucial indicator of a solid compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

-

Principle : A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.

-

Apparatus : Melting point apparatus (e.g., Mel-Temp), capillary tubes (one end sealed), thermometer or digital temperature probe, mortar and pestle.

-

Procedure :

-

Sample Preparation : Ensure the 5-fluorophthalide sample is completely dry and finely powdered using a mortar and pestle.

-

Capillary Loading : Pack the dry powder into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.

-

Measurement :

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

-

Reporting : The melting point is reported as the range T₁ – T₂. For high accuracy, perform the measurement in triplicate.

-

Solubility data is vital for developing formulations and understanding a compound's behavior in biological fluids. The shake-flask method is the gold standard for determining equilibrium solubility.

-

Principle : An excess amount of the solid solute is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then quantified.

-

Apparatus : Vials with screw caps, constant temperature shaker/incubator, analytical balance, filtration system (e.g., 0.45 µm PTFE syringe filters), a suitable analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer).

-

Procedure :

-

Sample Preparation : Add an excess amount of solid 5-fluorophthalide to a series of vials, ensuring enough solid will remain undissolved at equilibrium.

-

Solvent Addition : Add a precise volume of the desired solvent (e.g., water, ethanol, DMSO, phosphate-buffered saline) to each vial.

-

Equilibration : Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection & Preparation :

-

Allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant.

-

Immediately filter the sample to remove any undissolved solid particles.

-

-

Quantification : Dilute the filtered solution as necessary and analyze the concentration of 5-fluorophthalide using a pre-validated analytical method.

-

Reporting : Express solubility in units such as mg/mL or mol/L.

-

Spectroscopic techniques are indispensable for structural elucidation and confirmation.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

Principle : NMR-active nuclei (like ¹H and ¹³C) in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. The resonance frequency (chemical shift) is dependent on the local electronic environment of the nucleus.

-

Apparatus : NMR spectrometer (e.g., 400 MHz or higher), 5 mm NMR tubes, deuterated solvents (e.g., CDCl₃, DMSO-d₆).

-

Sample Preparation :

-

Dissolve 5-10 mg of 5-fluorophthalide in approximately 0.6-0.7 mL of a suitable deuterated solvent.

-

Ensure the solution is clear and free of any particulate matter.

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition :

-

Insert the sample into the spectrometer.

-

"Lock" the spectrometer onto the deuterium signal of the solvent.

-

"Shim" the magnetic field to optimize its homogeneity across the sample.

-

Acquire the ¹H NMR spectrum, followed by the broadband proton-decoupled ¹³C NMR spectrum.

-

-

Expected ¹H NMR Spectrum : The spectrum should show signals corresponding to the aromatic protons and the methylene (-CH₂-) protons. The aromatic signals will exhibit splitting patterns (coupling) due to both H-H and H-F interactions.

-

Expected ¹³C NMR Spectrum : The spectrum will display signals for each unique carbon atom. The carbon atoms bonded to or near the fluorine atom will show characteristic C-F coupling, which appears as doublets or more complex multiplets in a coupled spectrum.[2]

2.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Principle : Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds.

-

Apparatus : Fourier Transform Infrared (FTIR) spectrometer, sample holder (e.g., KBr plates, ATR crystal).

-

Sample Preparation (KBr Pellet Method) :

-

Mix ~1 mg of 5-fluorophthalide with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grind the mixture to a fine powder in an agate mortar.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

-

Expected IR Spectrum : Key absorption bands for 5-fluorophthalide are expected for the C=O stretch of the lactone (ester) group (typically strong, around 1750-1770 cm⁻¹), C-O stretching, aromatic C=C stretching (around 1600-1450 cm⁻¹), and C-F stretching (around 1250-1000 cm⁻¹).[3][4]

2.3.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

-

Principle : A sample is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.

-

Apparatus : Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Sample Preparation :

-

For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a low concentration (µg/mL to ng/mL).

-

For EI-MS, the sample is typically introduced via a direct insertion probe or as the effluent from a gas chromatograph.

-

-

Data Acquisition : The instrument is calibrated, and the sample is introduced into the ion source. The resulting mass spectrum plots ion intensity versus the m/z ratio.

-

Expected Mass Spectrum : The spectrum should prominently feature the molecular ion peak (M⁺) or the protonated molecule peak ([M+H]⁺) corresponding to the exact mass of 5-fluorophthalide (152.0274 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₈H₅FO₂) with high accuracy.

Visualization of Workflows and Pathways

Logical diagrams are essential for visualizing complex processes in research and development. The following diagrams, created using the DOT language, illustrate key workflows relevant to the characterization of 5-fluorophthalide.

Caption: General workflow for the synthesis and physicochemical characterization of a novel compound.

Illustrative Biological Pathway: Metabolism of 5-Fluorouracil

While the biological activity of 5-fluorophthalide is yet to be determined, the metabolic pathway of the related anticancer drug 5-Fluorouracil (5-FU) provides an excellent example of how a fluorinated compound can be activated within a cell to exert a therapeutic effect. Understanding such pathways is crucial for drug development.[5]

Caption: Anabolic pathway of 5-Fluorouracil (5-FU) leading to cytotoxicity.

References

- 1. 2211-82-7 Cas No. | 7-Fluorophthalide | Apollo [store.apolloscientific.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

5-Fluoroisobenzofuran-1(3H)-one molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Fluoroisobenzofuran-1(3H)-one, a fluorinated building block of significant interest in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound, also known as 5-fluorophthalide, is a solid, white crystalline compound.[1][2] Its molecular structure consists of a bicyclic system with a furanone ring fused to a benzene ring, with a fluorine atom substituted at the 5-position.

Key Identifiers and Properties:

| Property | Value | Reference |

| Molecular Formula | C₈H₅FO₂ | [1][3][4] |

| Molecular Weight | 152.12 g/mol | [3][4] |

| CAS Number | 700-85-6 | [3] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 68-72 °C or 118-119 °C | [2] |

| Boiling Point | ~288 °C to 322.686 °C at 760 mmHg | [2][4] |

| Solubility | Insoluble in water; Soluble in ethanol and dichloromethane | [2] |

| SMILES | FC1=CC=C2C(=O)OCC2=C1 | [3] |

| InChI Key | KKDJJBAMSYLYQS-UHFFFAOYSA-N | [1] |

Note: A significant discrepancy exists in the reported melting points, which may be due to different experimental conditions or sample purity.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the selective reduction of its corresponding anhydride, 4-Fluorophthalic Anhydride. Sodium borohydride (NaBH₄) is a frequently used reducing agent for this type of transformation.

Experimental Protocol: Selective Reduction of 4-Fluorophthalic Anhydride

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

4-Fluorophthalic Anhydride

-

Sodium Borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Fluorophthalic Anhydride in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: While stirring, slowly add sodium borohydride in small portions. A mixture of THF and methanol can be used as the solvent for this step.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is acidic (pH ~3).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules and advanced materials.

-

Pharmaceutical Synthesis: It serves as a key precursor in the development of pharmaceuticals, particularly for central nervous system agents like serotonin reuptake inhibitors. The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of drug candidates.

-

Medicinal Chemistry: In medicinal chemistry, the fluorinated phthalide scaffold is utilized to construct novel bioactive compounds. Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, are exploited to improve the pharmacokinetic and pharmacodynamic profiles of potential drugs.

-

Tracer Studies: The fluorine atom also makes this compound useful in labeling and tracer studies, as it can be detected using ¹⁹F NMR spectroscopy.

References

Spectroscopic Characterization of 5-Fluoroisobenzofuran-1(3H)-one: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for the novel heterocyclic compound, 5-Fluoroisobenzofuran-1(3H)-one. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of central nervous system agents and serotonin reuptake inhibitors.[1] The introduction of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural elucidation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is summarized in the table below. The predictions are based on established principles of NMR spectroscopy and analysis of substituent effects on aromatic systems.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 | dd (J ≈ 8.5, 5.5 Hz) | 1H | H-7 |

| ~ 7.20 | dd (J ≈ 8.5, 2.5 Hz) | 1H | H-6 |

| ~ 7.10 | td (J ≈ 8.5, 2.5 Hz) | 1H | H-4 |

| ~ 5.30 | s | 2H | H-3 |

1.1.1. Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: ~3-4 s

-

Spectral width: -2 to 12 ppm

-

1.1.2. Interpretation of the Predicted ¹H NMR Spectrum

-

H-7 (~7.85 ppm): This proton is expected to appear at the most downfield position in the aromatic region due to the deshielding effect of the adjacent carbonyl group and the electron-withdrawing fluorine atom. It will likely appear as a doublet of doublets due to coupling with H-6 (ortho-coupling, J ≈ 8.5 Hz) and H-4 (meta-coupling through the fluorine atom, J ≈ 5.5 Hz).

-

H-6 (~7.20 ppm): This proton is ortho to the fluorine atom and meta to the lactone ring. It is predicted to be a doublet of doublets due to ortho-coupling with H-7 (J ≈ 8.5 Hz) and meta-coupling with H-4 (J ≈ 2.5 Hz).

-

H-4 (~7.10 ppm): This proton is also influenced by the fluorine atom and the lactone ring. It is expected to be a triplet of doublets due to ortho-coupling with H-6 (J ≈ 8.5 Hz) and meta-coupling with H-7 (J ≈ 2.5 Hz), with further splitting from the fluorine atom.

-

H-3 (~5.30 ppm): The two protons of the methylene group (CH₂) are chemically equivalent and are adjacent to an oxygen atom and a benzene ring. This environment leads to a significant downfield shift. As there are no adjacent protons, the signal is predicted to be a singlet.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is presented below.

| Chemical Shift (ppm) | Assignment |

| ~ 171.0 | C-1 (C=O) |

| ~ 165.0 (d, ¹JCF ≈ 250 Hz) | C-5 |

| ~ 149.0 | C-7a |

| ~ 127.0 (d, ³JCF ≈ 8 Hz) | C-7 |

| ~ 125.0 (d, ⁴JCF ≈ 3 Hz) | C-3a |

| ~ 115.0 (d, ²JCF ≈ 22 Hz) | C-6 |

| ~ 110.0 (d, ²JCF ≈ 24 Hz) | C-4 |

| ~ 69.0 | C-3 |

1.2.1. Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 400 MHz NMR spectrometer (operating at 100 MHz for ¹³C).

-

Parameters:

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2.0 s

-

Pulse width: 90°

-

Acquisition time: ~1-2 s

-

Spectral width: 0 to 200 ppm

-

Proton decoupling: Broadband decoupling to simplify the spectrum to singlets (unless C-F coupling is being observed).

-

1.2.2. Interpretation of the Predicted ¹³C NMR Spectrum

-

C-1 (~171.0 ppm): The carbonyl carbon of the lactone is expected to be the most downfield signal, which is characteristic of ester carbonyls.

-

C-5 (~165.0 ppm): The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF) and will be significantly downfield.

-

C-7a and C-3a (~149.0 and ~125.0 ppm): These are the quaternary carbons of the benzene ring fused to the lactone. Their chemical shifts are influenced by their position relative to the fluorine and the lactone ring.

-

C-7, C-6, and C-4 (~127.0, ~115.0, and ~110.0 ppm): These are the protonated aromatic carbons. Their chemical shifts and coupling to fluorine (JCF) are predicted based on their positions relative to the fluorine atom.

-

C-3 (~69.0 ppm): The methylene carbon adjacent to the oxygen atom is expected in this region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050-3100 | Medium | Aromatic C-H stretch |

| ~ 2850-2960 | Medium | Aliphatic C-H stretch (CH₂) |

| ~ 1760 | Strong | C=O stretch (γ-lactone) |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~ 1250 | Strong | C-O-C stretch (ester) |

| ~ 1100 | Strong | C-F stretch |

2.1.1. Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

2.1.2. Interpretation of the Predicted IR Spectrum

-

Aromatic and Aliphatic C-H Stretch: The peaks above 3000 cm⁻¹ are characteristic of C-H bonds in an aromatic ring, while those just below 3000 cm⁻¹ are from the methylene group.

-

C=O Stretch (~1760 cm⁻¹): A strong absorption in this region is a hallmark of a carbonyl group. The relatively high frequency is characteristic of a five-membered lactone (γ-lactone) due to ring strain.

-

Aromatic C=C Stretch (~1600, 1480 cm⁻¹): These absorptions are typical for the carbon-carbon double bonds within the benzene ring.

-

C-O-C Stretch (~1250 cm⁻¹): This strong band is indicative of the ester functional group.

-

C-F Stretch (~1100 cm⁻¹): A strong absorption in this region is expected for the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 152.12

-

Major Fragments: m/z = 124, 95, 75

3.1.1. Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization Method: Electron Ionization (EI) at 70 eV is a common method for small molecules.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

3.1.2. Interpretation of the Predicted Mass Spectrum

The molecular ion peak at m/z 152 corresponds to the molecular weight of this compound (C₈H₅FO₂). The predicted fragmentation pattern is based on the typical behavior of phthalides and related aromatic esters.

-

m/z 124: This fragment likely arises from the loss of carbon monoxide (CO, 28 Da) from the molecular ion, a common fragmentation pathway for lactones.

-

m/z 95: Subsequent loss of a formyl radical (CHO, 29 Da) or direct loss of the C₂H₂O group from the lactone ring could lead to this fragment.

-

m/z 75: This fragment could correspond to a fluorinated aromatic fragment, possibly from further fragmentation of the m/z 95 ion.

Conclusion

The predicted NMR, IR, and MS spectral data provide a comprehensive spectroscopic profile of this compound. This information is invaluable for the identification and characterization of this compound in research and development settings. The detailed interpretation of the spectra, based on fundamental principles of spectroscopy, serves as a reliable guide for scientists working with this and related molecules.

References

A Technical Guide to the Solubility of 5-Fluoroisobenzofuran-1(3H)-one in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the known physical and chemical properties of 5-Fluoroisobenzofuran-1(3H)-one is presented in the table below. This data is essential for designing and interpreting solubility experiments.

| Property | Value | Source |

| CAS Number | 700-85-6 | [2][3] |

| Molecular Formula | C₈H₅FO₂ | [2][3] |

| Molecular Weight | 152.12 g/mol | [2][3] |

| Appearance | Solid | [2][4] |

| Melting Point | 118-119 °C | [4] |

| Boiling Point | 322.686 °C at 760 mmHg | [1][4] |

| Purity | 96% | [2][4] |

Experimental Protocol for Solubility Determination

The following protocols are adapted from established methodologies for determining the solubility of organic compounds.[5][6][7][8] These procedures can be employed to ascertain both qualitative and quantitative solubility of this compound in a variety of common laboratory solvents.

Qualitative Solubility Testing

This initial screening provides a general understanding of the compound's solubility characteristics.

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

A selection of common laboratory solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Diethyl ether, Hexane, Toluene, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF))

-

5% (w/v) aqueous solutions of Sodium Hydroxide (NaOH), Sodium Bicarbonate (NaHCO₃), and Hydrochloric Acid (HCl)

Procedure:

-

Initial Solvent Screening:

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.75 mL of the selected solvent in portions, vortexing vigorously after each addition.

-

Observe if the solid dissolves completely. Record the compound as "soluble," "partially soluble," or "insoluble."[5]

-

-

Aqueous Acid-Base Solubility:

-

If the compound is insoluble in water, test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl using the same procedure as above.[5][7][8]

-

Solubility in 5% NaOH suggests an acidic functional group.[5]

-

Solubility in 5% NaHCO₃ suggests a strong organic acid.[5]

-

Solubility in 5% HCl indicates an organic base.[5]

-

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of solubility at a given temperature.

Materials:

-

This compound

-

Scintillation vials or other sealable containers

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial for ensuring saturation.

-

-

Equilibration:

-

Seal the vials and place them in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the quantitative solubility of the compound in the tested solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the solubility testing protocols.

Caption: Workflow for Solubility Determination.

Conclusion

While specific, publicly available quantitative solubility data for this compound remains elusive, this guide provides a robust framework for its determination. By following the detailed experimental protocols, researchers and drug development professionals can generate reliable solubility data, a critical step in advancing the use of this important chemical intermediate in their research and development endeavors. The provided workflow and understanding of the compound's known properties will facilitate efficient and accurate solubility profiling in a variety of common laboratory solvents.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 1(3H)-ISOBENZOFURANONE, 5-FLUORO- synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 700-85-6 [sigmaaldrich.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ws [chem.ws]

- 7. scribd.com [scribd.com]

- 8. www1.udel.edu [www1.udel.edu]

5-Fluoroisobenzofuran-1(3H)-one material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data, properties, and handling procedures for 5-Fluoroisobenzofuran-1(3H)-one (CAS No. 700-85-6). The information is intended to support laboratory safety and inform research and development activities.

Chemical Identification and Physical Properties

This compound, also known as 5-fluorophthalide, is a fluorinated heterocyclic organic compound.[1] It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of central nervous system agents and serotonin reuptake inhibitors.[2] The fluorine substitution can enhance binding affinity and metabolic stability in drug candidates.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 5-fluoro-2-benzofuran-1(3H)-one |

| Synonyms | 5-Fluoro-1(3h)-isobenzofuranone, 5-fluorophthalide, 5-Fluoro-1,3-dihydroisobenzofuran-1-one[1] |

| CAS Number | 700-85-6[1] |

| Molecular Formula | C₈H₅FO₂[1] |

| Molecular Weight | 152.12 g/mol [1][2] |

| InChI Key | KKDJJBAMSYLYQS-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical Form | Solid[1] | |

| Melting Point | 118-119 °C | |

| Boiling Point | 322.686 °C at 760 mmHg[2] | |

| Purity | Typically ≥96%[1] |

Hazard Identification and Safety Information

The compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Table 3: GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral | H302: Harmful if swallowed. |

| Skin corrosion/irritation | H315: Causes skin irritation. |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation. |

Pictogram:

-

GHS07 (Harmful/Irritant)

Signal Word: Warning

Precautionary Statements: Users should adhere to the following precautionary statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.

Experimental Protocols & Handling

Detailed experimental protocols for the synthesis or toxicological evaluation of this compound are not publicly available in standard safety data sheets. The following sections outline general procedures for safe handling, storage, and emergency response based on compiled MSDS information.

General Laboratory Handling Workflow

The following workflow should be observed when handling this compound in a laboratory setting.

Caption: General laboratory workflow for handling solid chemical reagents.

Storage

-

Conditions: Store in a cool, dry, well-ventilated area.[2] Keep container tightly closed. Some suppliers recommend storage at room temperature, while others suggest 2-8°C under a dry seal.[2] An inert atmosphere is also recommended for storage.[3]

-

Incompatible Materials: Avoid strong oxidizing agents.

Personal Protective Equipment (PPE)

A detailed experimental protocol for PPE selection is not available. However, based on the hazard classification, the following standard PPE is required:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Ensure proper glove removal technique.

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH (US) or CEN (EU) approved respirator. For nuisance exposures, a type P95 (US) or P1 (EU EN 143) particle respirator is suitable. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[4]

Emergency and First Aid Procedures

In case of exposure, follow the procedures outlined below.

Caption: Flowchart of first aid measures following exposure.

Fire-Fighting and Accidental Release Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Hazardous Combustion Products: Carbon oxides and hydrogen fluoride.

-

Accidental Release:

-

Wear appropriate personal protective equipment.

-

Avoid dust formation.

-

Sweep up and shovel the material.

-

Place in a suitable, closed container for disposal.

-

Do not let the product enter drains.[4]

-

Toxicological Information

Detailed toxicological studies for this compound are not extensively documented in publicly available sources. The provided hazard statements indicate that the substance is harmful if swallowed and causes skin, eye, and respiratory irritation. To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[4] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[4]

Logical Relationship of Hazards

The hazards associated with this compound are interconnected, originating from its inherent chemical reactivity and physical form.

Caption: Interrelation of hazard classifications, exposure routes, and health effects.

References

An In-depth Technical Guide on 5-Fluoro-1(3H)-isobenzofuranone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1(3H)-isobenzofuranone, a fluorinated derivative of the isobenzofuranone core, is a compound of increasing interest in medicinal chemistry and drug discovery. The isobenzofuranone scaffold, also known as phthalide, is a constituent of numerous biologically active natural products and synthetic compounds.[1] The introduction of a fluorine atom at the 5-position of the bicyclic ring system can significantly modulate the physicochemical and pharmacological properties of the parent molecule, potentially enhancing its therapeutic potential.

This technical guide provides a comprehensive overview of 5-Fluoro-1(3H)-isobenzofuranone, with a focus on its synthesis, potential biological activities, and the experimental methodologies used for its evaluation. While specific data for this particular derivative is emerging, this document compiles relevant information from closely related analogues to provide a robust framework for researchers.

Chemical Identity and Properties

-

IUPAC Name: 5-Fluoro-1(3H)-isobenzofuranone

-

Synonyms: 5-Fluorophthalide

-

Molecular Formula: C₈H₅FO₂

-

Molecular Weight: 152.12 g/mol

-

CAS Number: 700-85-6

Table 1: Physicochemical Properties of Isobenzofuranone Derivatives

| Property | Value (for related isobenzofuranones) | Reference |

| Melting Point | 71-74 °C (for 5-Bromophthalide) | [2] |

| Boiling Point | Decomposes before boiling | N/A |

| Solubility | Soluble in organic solvents like DMSO and ethanol | General Knowledge |

Synthesis and Experimental Protocols

The synthesis of 5-Fluoro-1(3H)-isobenzofuranone can be approached through several synthetic routes, often involving the cyclization of a functionalized benzoic acid derivative. A general and adaptable method, based on the synthesis of related isobenzofuranones, is outlined below.[1]

General Synthesis of C-3 Functionalized Isobenzofuran-1(3H)-ones

A common route to C-3 functionalized isobenzofuranones involves the condensation of phthalaldehydic acid with various active methylene compounds.[1] While this method does not directly yield the unsubstituted 5-fluoro derivative, it provides a versatile platform for creating a library of related compounds for structure-activity relationship (SAR) studies.

Experimental Protocol: DBU-promoted condensation of phthalaldehydic acid [1]

-

To a solution of phthalaldehydic acid (1.0 mmol) in chloroform (10 mL), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol) and the desired 1,3-dicarbonyl compound (1.1 mmol).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the desired C-3 functionalized isobenzofuran-1(3H)-one.

Hypothetical Synthesis of 5-Fluoro-1(3H)-isobenzofuranone

A plausible synthetic route to the title compound could involve the reduction of 4-fluorophthalic anhydride. This approach is analogous to the industrial synthesis of 5-bromophthalide.

Hypothetical Experimental Workflow:

Caption: Hypothetical synthesis of 5-Fluoro-1(3H)-isobenzofuranone.

Biological Activity and Potential Applications

Isobenzofuranone derivatives have been reported to exhibit a wide range of biological activities, including antiproliferative, antifungal, and anti-inflammatory properties.[1] The introduction of a fluorine atom can enhance these activities and improve pharmacokinetic properties.

Antiproliferative Activity

Studies on C-3 functionalized isobenzofuran-1(3H)-ones have demonstrated their potential as anticancer agents.[1] The antiproliferative activity is typically evaluated using in vitro cytotoxicity assays against various cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay [1]

-

Cell Seeding: Seed cancer cells (e.g., K562, U937, HL-60) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., etoposide).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Table 2: Antiproliferative Activity of Selected Isobenzofuranone Derivatives [1]

| Compound | Cell Line | IC₅₀ (µM) |

| Derivative A | K562 (Leukemia) | 2.79 |

| Derivative B | U937 (Lymphoma) | 62.97 |

| Etoposide (Control) | K562 (Leukemia) | 7.06 |

| Etoposide (Control) | U937 (Lymphoma) | 0.35 |

Note: Data for hypothetical derivatives based on reported values for C-3 functionalized isobenzofuranones.

Potential Signaling Pathways and Mechanism of Action

The precise mechanism of action for 5-Fluoro-1(3H)-isobenzofuranone is yet to be fully elucidated. However, based on the activity of related compounds, several signaling pathways could be implicated in its antiproliferative effects. A hypothetical signaling pathway is presented below, suggesting potential targets for this class of compounds.

Hypothetical Signaling Pathway:

Caption: Hypothetical mechanism of action for 5-Fluoro-1(3H)-isobenzofuranone.

Further studies, including kinase profiling, cell cycle analysis, and apoptosis assays (e.g., Annexin V/PI staining), are necessary to delineate the specific molecular targets and signaling pathways affected by 5-Fluoro-1(3H)-isobenzofuranone.

Conclusion and Future Directions

5-Fluoro-1(3H)-isobenzofuranone represents a promising scaffold for the development of novel therapeutic agents. The synthetic accessibility and the potential for significant biological activity, particularly in the realm of oncology, make it an attractive target for further investigation. Future research should focus on:

-

Developing and optimizing a scalable synthesis of 5-Fluoro-1(3H)-isobenzofuranone.

-

Conducting comprehensive in vitro and in vivo evaluations of its antiproliferative activity against a broad panel of cancer cell lines and in relevant animal models.

-

Elucidating the precise mechanism of action and identifying the molecular targets through which it exerts its biological effects.

-

Exploring the structure-activity relationships of a wider range of fluorinated isobenzofuranone derivatives to identify compounds with improved potency and selectivity.

This technical guide provides a foundational resource for researchers embarking on the study of 5-Fluoro-1(3H)-isobenzofuranone and its analogues, with the aim of accelerating the discovery and development of new and effective therapies.

References

An In-Depth Technical Guide to the Discovery and History of Fluorinated Isobenzofuranones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and biological applications of fluorinated isobenzofuranones. With full editorial control, this document is structured to offer a narrative that is both scientifically rigorous and accessible to professionals in the field of drug development.

Introduction: The Strategic Incorporation of Fluorine into a Privileged Scaffold

Isobenzofuran-1(3H)-one, commonly known as the phthalide, is a bicyclic γ-lactone moiety that forms the core of numerous naturally occurring and synthetically derived compounds.[1][2] This structural motif is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, exhibiting activities such as anticancer, antifungal, and antibacterial properties.[2][3][4]

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic and pharmacodynamic profile.[3] It is therefore of little surprise that the fusion of fluorine chemistry with the isobenzofuranone scaffold has emerged as a promising avenue for the development of novel therapeutic agents. This guide will delve into the history of this fascinating class of compounds, from their initial synthesis to their current applications and future potential.

The Genesis of Fluorinated Isobenzofuranones: A Historical Perspective

The journey into fluorinated isobenzofuranones begins with the broader history of organofluorine chemistry. While the isobenzofuranone core has been known for over a century, the deliberate introduction of fluorine is a more recent development. The first synthesis of a 3-(trifluoromethyl)phthalide was a landmark achievement credited to Reinecke and Chen in 1993. Their work involved the ortho-lithiation of phenyloxazolines and subsequent reaction with hexafluoroacetone. This pioneering work opened the door for further exploration into this novel class of fluorinated heterocycles.

Subsequent research has focused on developing more efficient and versatile synthetic methodologies. A significant advancement came in 2018 with the work of Kubota and colleagues, who developed a practical one-pot synthesis of C3-perfluoroalkyl-substituted phthalides. This method, which utilizes the reaction of 2-cyanobenzaldehyde with (perfluoroalkyl)trimethylsilanes, provides a straightforward and high-yielding route to a variety of fluorinated isobenzofuranones.

Synthetic Strategies: Crafting Fluorinated Isobenzofuranones in the Laboratory

The synthesis of fluorinated isobenzofuranones can be broadly categorized into two main approaches: the introduction of a fluorine-containing substituent onto a pre-formed isobenzofuranone core, or the construction of the isobenzofuranone ring from a fluorinated precursor. The latter has proven to be a more common and efficient strategy.

One-Pot Synthesis of C3-Perfluoroalkyl-Substituted Phthalides

A highly effective and versatile method for the synthesis of C3-perfluoroalkyl-substituted phthalides was developed by Kubota et al. This one-pot procedure offers high yields and operational simplicity.

Objective: To synthesize 3-(trifluoromethyl)-1(3H)-isobenzofuranone.

Materials:

-

2-Cyanobenzaldehyde

-

(Trifluoromethyl)trimethylsilane (TMSCF₃)

-

Potassium fluoride (KF) or Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (aq. HCl)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a stirred solution of 2-cyanobenzaldehyde (1.0 mmol) in anhydrous DMF (5 mL) is added (trifluoromethyl)trimethylsilane (1.2 mmol).

-

A catalytic amount of potassium fluoride (0.1 mmol) is added to the mixture.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

Upon completion, the reaction is quenched by the addition of 1M aqueous HCl.

-

The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 3-(trifluoromethyl)-1(3H)-isobenzofuranone.

Yield: 95% (isolated yield).

Caption: One-pot synthesis of 3-(trifluoromethyl)isobenzofuranone.

Applications in Drug Discovery and Development

The incorporation of fluorine into the isobenzofuranone scaffold has been shown to enhance biological activity, making these compounds promising candidates for drug development.

Antimicrobial and Antifungal Activity

Research by Joshi and colleagues has demonstrated that fluorine-substituted phthalides exhibit significant antibacterial and antifungal properties.[3] In their study, a series of novel fluorinated phthalides were synthesized and screened against a panel of human pathogenic bacteria and fungi.[3]

Table 1: Antimicrobial Activity of Selected Fluorinated Phthalides

| Compound | Test Organism | Activity |

| 3-(4-fluorophenyl)-3-(3,4-dihydroxyphenyl)phthalide | Staphylococcus aureus | Active |

| 3-(4-fluorophenyl)-3-(3,4-dihydroxyphenyl)phthalide | Escherichia coli | Active |

| 3-(4-fluorophenyl)-3-(3,4-dihydroxyphenyl)phthalide | Candida albicans | Active |

| 3-(3,5-dinitro-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)phthalide | Staphylococcus aureus | Active |

| 3-(3,5-dinitro-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)phthalide | Escherichia coli | Active |

| 3-(3,5-dinitro-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)phthalide | Candida albicans | Active |

Data from Joshi et al. (2011).[3] The original paper describes the activity but does not provide specific MIC values.

The presence of the fluorine atom is believed to enhance the lipophilicity of the molecule, facilitating its passage through the microbial cell membrane. Furthermore, the strong electron-withdrawing nature of fluorine can modulate the electronic properties of the isobenzofuranone core, potentially leading to enhanced interactions with biological targets.

Anticancer Potential

While research into the anticancer activity of fluorinated isobenzofuranones is still in its early stages, the broader class of fluorinated heterocycles has shown significant promise in oncology.[5] The introduction of fluorine can block metabolic pathways that would otherwise deactivate a drug, leading to increased bioavailability and efficacy. Given the known antiproliferative effects of many non-fluorinated isobenzofuranones, it is hypothesized that their fluorinated counterparts may exhibit enhanced or novel anticancer activities.[6]

Caption: Proposed mechanism of antifungal action.

Conclusion and Future Directions

The field of fluorinated isobenzofuranones, though relatively young, holds immense promise for the future of drug discovery. The strategic combination of a privileged scaffold with the unique properties of fluorine has already yielded compounds with significant antimicrobial and antifungal activity. Future research will likely focus on elucidating the precise mechanisms of action of these compounds, expanding the synthetic toolbox to create a wider diversity of fluorinated analogues, and exploring their potential in other therapeutic areas, particularly oncology. As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, we can expect the emergence of novel, highly effective therapeutic agents based on the fluorinated isobenzofuranone core.

References

- Joshi, S., et al. (2011). Studies on synthetic and structural characterization of new fluorine substituted phthalides of pharmaceutical interest. Journal of the Indian Chemical Society, 88(5), 735-741.

-

Kubota, H., et al. (2018). Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides. Beilstein Journal of Organic Chemistry, 14, 182-186. Available at: [Link]

- Reinecke, M. G., & Chen, L.-J. (1993). As cited in Kubota et al. (2018).

-

de Faria, A. R., et al. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(2), 1881-1893. Available at: [Link]

-

Bayer, E., et al. (2005). Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. Arzneimittelforschung, 55(10), 588-597. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20087-20121. Available at: [Link]

- Lin, G., et al. (2007). Chemistry and biological activities of naturally occurring phthalides.

-

Pannek, J., et al. (2018). Antimicrobial activity of extracts and phthalides occurring in Apiaceae plants. Phytotherapy Research, 32(8), 1459-1487. Available at: [Link]

-

Molecules. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Available at: [Link]

Sources

- 1. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Unlocking the Potential of 5-Fluoroisobenzofuran-1(3H)-one: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroisobenzofuran-1(3H)-one, also known as 5-fluorophthalide, is a fluorinated heterocyclic compound built upon the privileged isobenzofuran-1(3H)-one scaffold. While extensive research on this specific molecule is emerging, its structural features and the known biological activities of related compounds position it as a molecule of significant interest for novel therapeutic development. The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile, including metabolic stability, binding affinity, and bioavailability.[1] This technical guide aims to provide an in-depth overview of the potential research areas for this compound, complete with synthesized experimental protocols and data presentation to facilitate further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for planning synthetic modifications and designing biological assays.

| Property | Value | Reference |

| Molecular Formula | C₈H₅FO₂ | [2] |

| Molecular Weight | 152.12 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | Typically >96% | [2] |

| InChI Key | KKDJJBAMSYLYQS-UHFFFAOYSA-N | [2] |

Potential Research Areas and Applications

Based on the known biological activities of the isobenzofuran-1(3H)-one core and the influence of fluorine substitution in medicinal chemistry, several key research areas for this compound can be proposed.

Central Nervous System (CNS) Agents: Focus on Antidepressants

The isobenzofuran-1(3H)-one skeleton is a core component of the selective serotonin reuptake inhibitor (SSRI) citalopram. It is plausible that derivatives of this compound could exhibit similar activity. The fluorine atom may enhance the binding affinity to the serotonin transporter (SERT) and improve metabolic stability, potentially leading to a more favorable pharmacokinetic profile.[1] A recent study on novel isobenzofuran-1(3H)-one derivatives demonstrated their potential as antidepressant agents by inhibiting serotonin reuptake and showing efficacy in a chronic restraint stress mouse model.[3]

Proposed Research Workflow:

Caption: Proposed workflow for the development of novel antidepressants.

Anticancer Agents

Fluorinated five-membered heterocyclic compounds and their benzo-fused derivatives have demonstrated significant potential as anticancer agents.[4][5] The introduction of fluorine can enhance the cytotoxic activity of a molecule.[6] Furthermore, isatin (an indole derivative with some structural similarities to the opened form of the lactone) derivatives have shown promising anticancer activities, and fluorination of these scaffolds can positively modulate their efficacy.[7] Research into fluorinated benzofuran derivatives has also highlighted their potential as anticancer agents.[6]

Potential Molecular Targets and Signaling Pathways:

The isobenzofuranone scaffold could be derivatized to target various components of cancer cell signaling pathways. For instance, derivatives could be designed to inhibit protein kinases, interfere with transcription factors, or induce apoptosis.

Caption: Potential anticancer signaling pathway targets.

Antimicrobial Agents

The isobenzofuranone core has been explored for its antimicrobial properties. The development of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. This compound derivatives could be screened against a panel of clinically relevant bacteria and fungi.

Herbicidal Agents

There is precedence for isobenzofuranone derivatives exhibiting herbicidal activity. Structure-activity relationship (SAR) studies on ketone-isobenzofuranone hybrids have shown that the nature and position of substituents are crucial for their herbicidal effects. The electron-withdrawing nature of the fluorine atom in this compound could be a key feature to explore in the design of new herbicides.

Synthetic Protocols

Experimental Protocol: Synthesis of this compound from 4-Fluorophthalic Anhydride

Materials:

-

4-Fluorophthalic anhydride

-

Sodium borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF) or Dioxane

-

Hydrochloric acid (HCl), 2M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorophthalic anhydride (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding 2M HCl at 0 °C until the pH is acidic (pH ~2-3).

-

Extract the aqueous layer with ethyl acetate (3 x volume of THF).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

General Workflow for Synthesis:

Caption: General synthetic workflow for this compound.

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents and other bioactive molecules. Its fluorinated isobenzofuranone core is a "privileged" scaffold that has demonstrated potential in a variety of applications, most notably in the development of CNS agents and anticancer drugs. The strategic placement of the fluorine atom is anticipated to confer advantageous pharmacokinetic properties. The synthetic accessibility of this compound, coupled with the diverse biological activities of its parent scaffold, underscores the significant potential for future research and development. This guide provides a foundational framework for researchers to embark on the exploration of this intriguing molecule and its derivatives. Further detailed structure-activity relationship studies are warranted to fully elucidate its therapeutic potential.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of 5-Fluoroisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoroisobenzofuran-1(3H)-one, a key fluorinated building block in medicinal chemistry, requires precise handling and storage to maintain its structural integrity and purity. This guide provides a comprehensive overview of the stability of this compound, outlining its potential degradation pathways and recommending optimal storage conditions. We delve into the mechanistic rationale behind its stability profile, drawing parallels with related isobenzofuranone structures and considering the electronic influence of the fluorine substituent. Furthermore, this document details protocols for establishing a robust stability-indicating analytical method and for conducting forced degradation studies in line with international regulatory standards, ensuring the reliability of this critical intermediate in drug discovery and development pipelines.

Chemical and Physical Properties

This compound, also known as 5-fluorophthalide, is a white to light yellow solid crystalline powder. Its fundamental properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 700-85-6 | [1] |

| Molecular Formula | C₈H₅FO₂ | [1][2] |

| Molecular Weight | 152.12 g/mol | [2] |

| Melting Point | 118-119 °C | |

| Boiling Point | 322.686 °C at 760 mmHg | |

| Appearance | Solid | [1] |

| Purity | Typically ≥96% | [1] |

Understanding these basic properties is the first step in developing appropriate handling and storage protocols. The compound's solid nature at room temperature suggests that physical stability is less of a concern than chemical degradation.

Core Stability Considerations and Recommended Storage

The stability of this compound is influenced by several environmental factors. While supplier recommendations vary, a consensus points towards controlled conditions to mitigate degradation risks.

General Storage Recommendations

Several chemical suppliers provide general storage advice. Some recommend storing the compound at room temperature , while others suggest a more controlled environment of 2-8°C with a dry seal [2]. For long-term storage, a refrigerated and dry environment is the most prudent approach to minimize the risk of thermal and hydrolytic degradation. Storage in an inert atmosphere is also advisable to prevent oxidative degradation[3]. All sources concur on the necessity of storing the compound in a tightly closed container in a dry and well-ventilated place .

Key Factors Influencing Stability

The primary drivers of degradation for this compound are anticipated to be:

-

Moisture: The presence of water can lead to hydrolysis of the lactone ring.

-

pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester bond within the lactone.

-

Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions.

-

Light: Exposure to UV or visible light may induce photochemical degradation.

-

Oxidizing Agents: The molecule may be susceptible to oxidation, although this is generally a lesser concern for this class of compounds compared to hydrolysis.

Potential Degradation Pathways

Hydrolysis: The Primary Degradation Route

The lactone ring, being a cyclic ester, is the most reactive site for degradation. Hydrolysis, the cleavage of this ring by water, is the most anticipated degradation pathway.

-

Mechanism: The reaction is initiated by the nucleophilic attack of a water molecule on the carbonyl carbon of the lactone. This process is significantly accelerated in the presence of acids or bases.

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and thus more susceptible to attack by water. .

-

Base-Catalyzed Hydrolysis: A hydroxide ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon, leading to a rapid ring-opening.

-

The expected product of hydrolysis is 2-carboxy-4-fluorobenzyl alcohol .

Caption: Predicted hydrolytic degradation pathway.

Photodegradation

While the C-F bond is very strong, aromatic systems and carbonyl groups can absorb UV light, potentially leading to photodegradation. The specific photolytic pathway for this compound has not been elucidated, but potential reactions could involve radical mechanisms or rearrangements. Studies on other fluorinated aromatic compounds have shown that photodegradation can lead to defluorination or the formation of various photoproducts[4][5]. Therefore, protection from light is a critical storage and handling consideration.

Thermal Degradation

At elevated temperatures, decarboxylation of the hydrolysis product or other complex thermal decomposition reactions could occur. Studies on the thermal decomposition of related furanones indicate that ring-opening can be a key step, leading to the formation of various smaller molecules[6]. For solid-state stability, thermal degradation is less of a concern under recommended storage conditions but becomes relevant in the context of accelerated stability studies.

Establishing a Stability-Indicating Analytical Method

A crucial aspect of managing the stability of this compound is the ability to accurately measure its purity and quantify any degradation products. A stability-indicating method (SIM) is an analytical procedure that can separate, detect, and quantify the active pharmaceutical ingredient (API) and its degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Recommended HPLC Method Starting Conditions

While a specific validated method for this compound is not published, the following starting conditions, based on methods for similar aromatic compounds, can be used for method development:

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B. For example: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm (or scan for optimal wavelength) |

| Injection Volume | 10 µL |

This method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust[7].

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the stability-indicating method[8][9][10][11]. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions[8][11]. The goal is to achieve 5-20% degradation of the parent compound[11].

General Procedure

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

For each stress condition, dilute the stock solution with the stressor to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

-

Expose the solutions to the stress conditions for a defined period.

-

At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to the target concentration for HPLC analysis.

-

Analyze the stressed samples using the developed HPLC method alongside an unstressed control sample.

Specific Stress Conditions (ICH Q1A/Q1B)

| Stress Condition | Protocol | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | To assess degradation in acidic conditions. |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 4 hours | To assess degradation in basic conditions. |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | To evaluate susceptibility to oxidation. |

| Thermal Degradation | Solid sample at 80 °C for 48 hours | To determine the effect of heat on the solid form. |

| Photostability | Expose solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel. | To assess the impact of light exposure.[8] |

Conclusion and Best Practices

The stability of this compound is paramount for its successful application in research and drug development. Based on its chemical structure and the available data for related compounds, the primary degradation pathway is hydrolysis of the lactone ring, which is accelerated by moisture and extremes of pH. To ensure the long-term integrity of this compound, the following best practices are recommended:

-

Storage: Store in a tightly sealed container at 2-8°C, protected from light and moisture. For added protection, especially for long-term storage, consider storing under an inert atmosphere.

-

Handling: Minimize exposure to the atmosphere. Use in a well-ventilated area and avoid contact with incompatible materials.

-